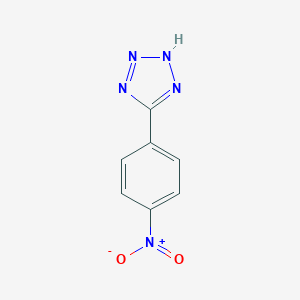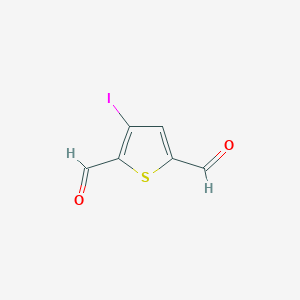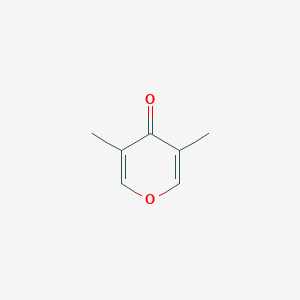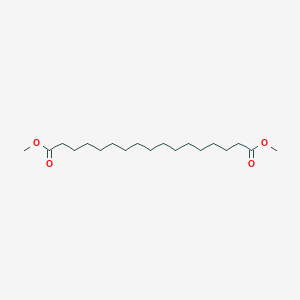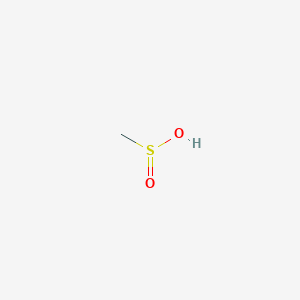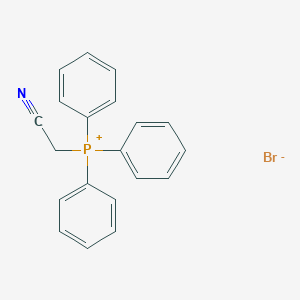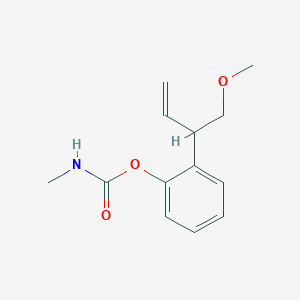
Ferrous ion
Übersicht
Beschreibung
Iron(2+) is a divalent metal cation, an iron cation and a monoatomic dication. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a mouse metabolite and a cofactor.
Fe2+ is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ferrous ion is a natural product found in Homo sapiens with data available.
Iron(2+) is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Ferrous Sulfate (active moiety of); Ferrous Fumarate (active moiety of); Iron pentacarbonyl (active moiety of) ... View More ...
Wissenschaftliche Forschungsanwendungen
Bioleaching of Uranium Ores
Ferrous ion is pivotal in the bioleaching process of uranium ores, where it acts as a reducing agent, converting tetravalent uranium to hexavalent form. This process is facilitated by iron- and sulfur-oxidizing microorganisms that regenerate ferric sulfate by oxidizing ferrous iron, thus enhancing uranium solubilization in acidic conditions. Bioleaching presents a promising avenue for uranium extraction, especially from low-grade ores, also allowing for the recovery of other valuable elements such as rare earth metals (Kaksonen, Lakaniemi, & Tuovinen, 2020).
Bacterial Iron Transport
The Feo transport system is fundamental for the bacterial acquisition of ferrous iron from their environment. This system, comprising FeoA, FeoB, and FeoC proteins, showcases the biological necessity of ferrous iron for microbial growth and survival, underlining the importance of iron in microbial ecology and pathogenesis (Cartron, Maddocks, Gillingham, Craven, & Andrews, 2006).
Synthesis of Ferrous Oxalate
Ferrous oxalate synthesis from ferrous ammonium sulfate and oxalic acid in an acidic medium exemplifies the chemical applications of ferrous ions. This process is optimized to yield high-quality ferrous oxalate, a precursor for lithium iron phosphate used in battery technology, showcasing the role of this compound in advanced material synthesis (Qiao Qing-dong, 2008).
Ferroptosis in Cancer Therapy
Ferroptosis, an iron-dependent form of cell death, highlights the therapeutic potential of ferrous ions in cancer treatment. Strategies to induce ferroptosis in cancer cells include increasing intracellular reactive oxygen species (ROS) levels and inactivating glutathione peroxidase 4 (GPX4), offering a novel approach to combat cancer by exploiting the vulnerability of cancer cells to iron-induced oxidative stress (Shuaifei Wang, Hongwei Liao, Fangyuan Li, & Ling, 2019).
Biogeochemical Cycles
The "FeIII–FeII redox wheel" drives the biogeochemical cycles of carbon, nitrogen, sulfur, and phosphorus in dynamic redox environments. Ferrous and ferric iron fluctuations influence these cycles by serving as terminal electron acceptors for organic matter mineralization and transforming nutrients, demonstrating the integral role of ferrous ions in environmental processes (Li, Yu, Strong, & Wang, 2012).
Environmental Remediation
In environmental remediation, ferrous ions are used in various forms, including zero-valent iron and green rust, to treat polluted water and soil. These applications exploit the reactivity of ferrous ions towards contaminants, offering efficient methods for pollutant removal and degradation, and highlighting the importance of this compound in developing sustainable environmental technologies (Noubactep & Schöner, 2009; Bhave & Shejwalkar, 2018).
Eigenschaften
CAS-Nummer |
15438-31-0 |
|---|---|
Molekularformel |
Fe+2 |
Molekulargewicht |
55.84 g/mol |
IUPAC-Name |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChI-Schlüssel |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
SMILES |
[Fe+2] |
Kanonische SMILES |
[Fe+2] |
melting_point |
1538 °C |
| 15438-31-0 1317-63-1 68187-35-9 |
|
Physikalische Beschreibung |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
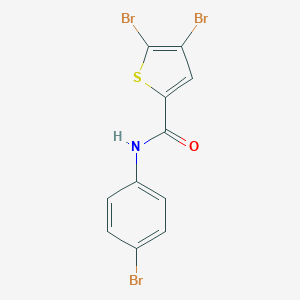

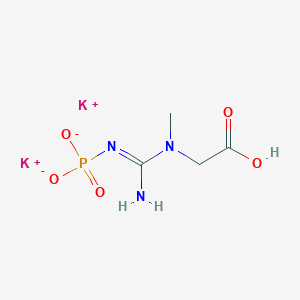

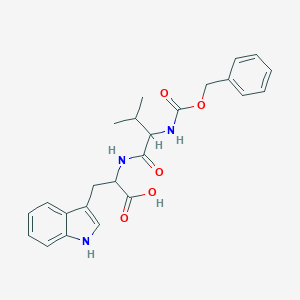
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
